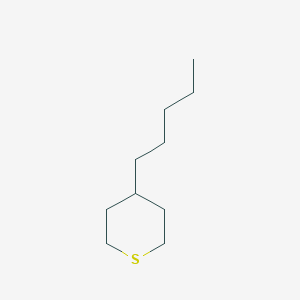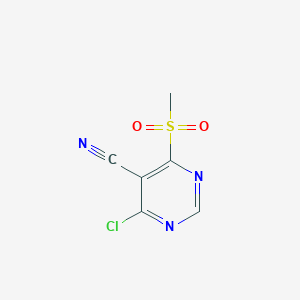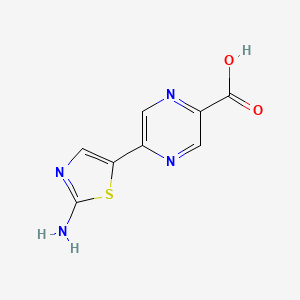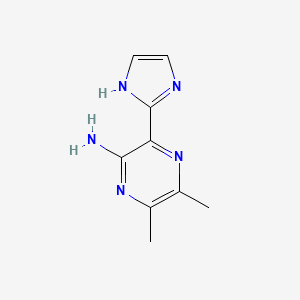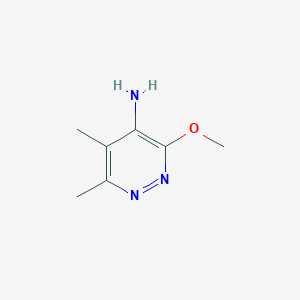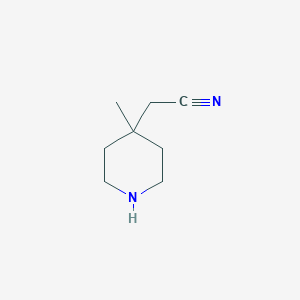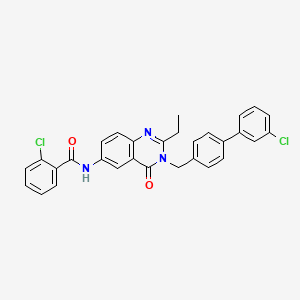
2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions using continuous flow reactors or other advanced techniques.
化学反応の分析
2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazolinone core.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar compounds to 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide include other quinazolinone derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Biphenyl derivatives: Compounds with biphenyl groups may exhibit similar interactions with molecular targets but differ in their overall structure and function.
The uniqueness of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
特性
分子式 |
C30H23Cl2N3O2 |
|---|---|
分子量 |
528.4 g/mol |
IUPAC名 |
2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-2-ethyl-4-oxoquinazolin-6-yl]benzamide |
InChI |
InChI=1S/C30H23Cl2N3O2/c1-2-28-34-27-15-14-23(33-29(36)24-8-3-4-9-26(24)32)17-25(27)30(37)35(28)18-19-10-12-20(13-11-19)21-6-5-7-22(31)16-21/h3-17H,2,18H2,1H3,(H,33,36) |
InChIキー |
QGDDDDJKNCYTAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
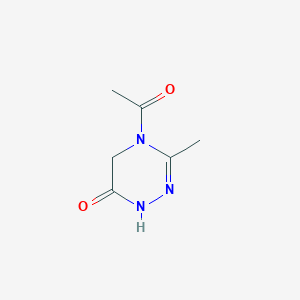

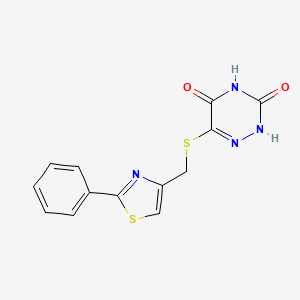


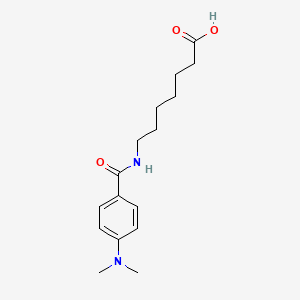
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
